Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is a chemical compound classified as a pyridazinium salt. This compound is characterized by the presence of a methoxy group and an oxoethyl group attached to the pyridazinium ring. Its chemical formula is , and it has a molecular weight of approximately . The compound is primarily utilized in organic synthesis and medicinal chemistry, owing to its unique structural features that enable various chemical reactions.
The synthesis of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide typically involves the reaction of pyridine with methyl 2-bromoacetate. The general procedure includes:
This synthesis method highlights the importance of reaction conditions in achieving high yields and purity of the desired compound.
The molecular structure of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide can be described as follows:
COC(=O)C[N+]1=CC=CC=N1.[Br-]
The structure features a pyridazinium core with an attached methoxy group and an oxoethyl substituent, contributing to its reactivity and potential applications .
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide undergoes several chemical reactions, including:
These reactions illustrate the versatility of this compound in synthetic chemistry.
The mechanism of action for Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide involves interactions between its functional groups and various molecular targets. The methoxy and oxoethyl groups enhance reactivity, allowing the compound to participate in diverse chemical processes. Specific pathways depend on the context of its application, such as organic synthesis or medicinal chemistry .
The physical and chemical properties of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
CAS Number | 7593-56-8 |
Molecular Weight | 233.06 g/mol |
Melting Point | 167–168 °C |
Solubility | Soluble in water |
Log P (Octanol/Water) | -0.13 |
These properties indicate that the compound is soluble in water and has a relatively low log P value, suggesting moderate hydrophilicity .
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5